9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine
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Overview
Description
9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine is a complex organic compound that features a purine base modified with a thiophene and triazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine typically involves multiple steps. One common approach starts with the preparation of the thiophene and triazole intermediates, which are then coupled with the purine base. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
Thiopurine: Another purine derivative with a thiophene group.
Triazolylpurine: A purine derivative with a triazole group.
Uniqueness
What sets 9-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purin-6-amine apart is the combination of both thiophene and triazole groups, which may confer unique properties such as enhanced binding affinity or specific electronic characteristics.
Properties
IUPAC Name |
9-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8S/c1-20-8-17-11-12(15-7-16-13(11)20)14-5-9-6-21(19-18-9)10-3-2-4-22-10/h2-4,6-8H,5H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARPPPJZTYNTAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3=CN(N=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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